3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-9-10-5-3-2-4-8(7)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMJOGQSOFPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCN2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556551 | |
| Record name | 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118055-08-6 | |
| Record name | 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Two principal synthetic routes have been reported for the preparation of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives :
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of route depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound often acts as a scaffold, where proper decoration with functional groups leads to the desired biological activity . The exact mechanism depends on the specific application and the nature of the functional groups attached to the scaffold .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Insights :
- Hydrophilicity vs. Lipophilicity: The 3-carboxylic acid derivative () exhibits higher water solubility compared to the 3-methyl analog, which aligns with findings in where hydrophilic chlorin derivatives showed superior photodynamic activity against melanoma cells.
Key Insights :
- Ring Fusion: Pyrazolo[1,5-a]pyridine-fused chlorins () demonstrate exceptional light absorption at 650 nm, critical for photodynamic therapy. In contrast, pyrazolo[4,3-c]pyridine isomers () target Toll-like receptors, highlighting how minor structural changes redirect biological function.
- Substituent Hydrophilicity : In , dihydroxymethyl-substituted chlorins outperformed diester analogs due to enhanced water solubility, emphasizing the role of polar groups in cellular uptake.
Biological Activity
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound with notable biological activities. Its molecular formula is and it has a molecular weight of approximately 136.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit significant anticancer activity. A study highlighted the development of chlorin compounds fused with tetrahydropyrazolo[1,5-a]pyridine, which showed promising results against human melanoma cell lines. The dihydroxymethyl-substituted derivative demonstrated an IC50 value in the nanomolar range (approximately 31 nM against A375 cells), indicating potent cytotoxic effects on cancer cells through mechanisms involving both apoptosis and necrosis .
Enzymatic Inhibition
Compounds in this class have also been studied for their ability to inhibit various enzymes. For instance, certain derivatives have shown competitive inhibition against ATP-binding sites in kinases, which are crucial in cancer proliferation pathways. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can enhance inhibitory potency and selectivity towards targeted kinases .
Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit neuropharmacological effects. Compounds derived from this scaffold have been explored for their potential as antidepressants and anxiolytics due to their interactions with neurotransmitter systems. The pharmacokinetic properties of these compounds are being optimized to improve bioavailability and reduce side effects .
Study 1: Anticancer Activity
In a comparative study of various chlorin derivatives fused with tetrahydropyrazolo[1,5-a]pyridine, researchers found that the presence of hydroxymethyl groups significantly increased hydrophilicity and cytotoxicity against melanoma cells. The lead compound demonstrated a dual mechanism of action—inducing both apoptosis and necrosis—making it a candidate for further development in photodynamic therapy applications .
Study 2: Kinase Inhibition
Another research effort focused on the modification of tetrahydropyrazolo[1,5-a]pyridine derivatives to enhance their kinase inhibitory activity. A series of compounds were synthesized and evaluated for their IC50 values against specific kinases associated with cancer progression. The findings indicated that certain modifications led to improved selectivity and potency compared to existing kinase inhibitors on the market .
Data Table: Biological Activities of this compound Derivatives
Q & A
Q. How are polycyclic derivatives designed for enhanced bioactivity?
- Methodological Answer : Fusion of triazolopyridine with other heterocycles (e.g., thieno-pyridines) expands π-conjugation and binding pockets. Key steps:
- Use cross-coupling reactions (Suzuki or Sonogashira) to introduce aryl/alkynyl groups .
- Evaluate ADMET properties (e.g., LogP via shake-flask method) to balance solubility and membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
